molecular formula C21H20N6O3 B2582640 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 1005302-83-9

1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol

Cat. No.: B2582640
CAS No.: 1005302-83-9
M. Wt: 404.43
InChI Key: PKSPBHIESTVDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a complex organic molecule that has gained interest due to its potential applications in various scientific fields. It features a unique chemical structure that includes benzodioxole and pyrazolopyrimidine moieties, making it an interesting compound for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simple precursors and building up the complex structure through a series of organic reactions.

  • Initial Formation: : The process begins with the synthesis of the benzodioxole and pyrazolopyrimidine intermediates. These are prepared through well-established organic reactions involving aromatic substitution and cyclization processes.

  • Coupling Reactions: : The intermediates are then coupled together using amination reactions. This is often facilitated by catalysts such as palladium or copper to ensure a high yield and specificity.

  • Final Modification: : The final step involves the introduction of the propan-2-ol group. This is typically achieved through reductive amination or similar techniques.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic pathway but on a larger scale, optimizing reaction conditions for cost-efficiency and safety. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol can undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like chromium trioxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using hydrogenation catalysts or borohydrides, leading to the formation of alcohols or amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, copper iodide.

Major Products

The major products of these reactions are often further derivatives of the original compound, such as ketones, alcohols, or substituted benzodioxoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing other complex molecules, particularly in the study of reaction mechanisms and the development of new organic synthesis methods.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structure.

  • Medicine: : Studied for its potential therapeutic properties, including as a kinase inhibitor or in other enzyme-targeting research.

Mechanism of Action

The mechanism of action of 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol involves its interaction with molecular targets within biological systems. This compound likely binds to specific enzymes or receptors, altering their function. The exact pathways and targets depend on the specific application and are a focus of ongoing research.

Comparison with Similar Compounds

Compared to similar compounds, 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol offers unique properties due to its specific structure:

  • Benzodioxole Analogues: : Other benzodioxole compounds might lack the pyrazolopyrimidine moiety, altering their reactivity and biological activity.

  • Pyrazolopyrimidine Derivatives: : Similar compounds with different substitutions on the pyrazolopyrimidine ring can have significantly different properties, making this specific compound a subject of interest for its unique combination.

List of Similar Compounds

  • Benzodioxole derivatives

  • Pyrazolopyrimidine analogues

  • Other arylamine compounds with similar structures

This compound's distinct structure and reactivity make it a valuable subject for ongoing research in multiple scientific domains.

Properties

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13(28)10-22-21-25-19(24-14-7-8-17-18(9-14)30-12-29-17)16-11-23-27(20(16)26-21)15-5-3-2-4-6-15/h2-9,11,13,28H,10,12H2,1H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSPBHIESTVDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.